molecular formula C9H11N3 B1386923 (2-methyl-2H-indazol-7-yl)methanamine CAS No. 1144044-67-6

(2-methyl-2H-indazol-7-yl)methanamine

Cat. No.: B1386923
CAS No.: 1144044-67-6
M. Wt: 161.2 g/mol
InChI Key: LIIMTLFJRIQKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-methyl-2H-indazol-7-yl)methanamine is a heterocyclic compound that contains an indazole ring system. Indazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the indazole ring imparts unique chemical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring through consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves transition metal-catalyzed reactions and reductive cyclization reactions .

Industrial Production Methods

Industrial production methods for (2-methyl-2H-indazol-7-yl)methanamine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2H-indazol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted indazole derivatives.

Scientific Research Applications

(2-methyl-2H-indazol-7-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-methyl-2H-indazol-7-yl)methanamine involves its interaction with molecular targets and pathways in biological systems. The indazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways and targets depend on the context of its use, such as its role in medicinal chemistry or biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methyl-2H-indazol-7-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups on the indazole ring. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-methylindazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-6-8-4-2-3-7(5-10)9(8)11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIMTLFJRIQKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-2H-indazole-7-carbonitrile (1 equiv.) in methanol and aq. ammonia solution (9:1), catalytic amount of Raney Nickel was added. Reaction mass was stirred at room temperature under hydrogen pressure (balloon pressure) for 2-5 h. On completion of reaction, it was filtered through celite bed and filtrate was concentrated under reduce pressure to afford the title compound (quant. yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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